molecular formula C6H14N2O B14513915 Propanimidamide, N-hydroxy-N'-propyl- CAS No. 62626-19-1

Propanimidamide, N-hydroxy-N'-propyl-

Cat. No.: B14513915
CAS No.: 62626-19-1
M. Wt: 130.19 g/mol
InChI Key: TUYYYBJAFPNHEM-UHFFFAOYSA-N
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Description

Propanimidamide, N-hydroxy-N’-propyl- is an organic compound with the molecular formula C6H14N2O It belongs to the class of amidines, which are derivatives of oxoacids where the hydroxy group has been replaced by an amino or substituted amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanimidamide, N-hydroxy-N’-propyl- can be synthesized through several methods. One common synthetic route involves the reaction of propionitrile with hydroxylamine under acidic conditions to form the corresponding amidoxime. This intermediate is then reacted with propylamine to yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of Propanimidamide, N-hydroxy-N’-propyl- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and higher yields. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Propanimidamide, N-hydroxy-N’-propyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: The amidine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amidines or amides.

Scientific Research Applications

Propanimidamide, N-hydroxy-N’-propyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Propanimidamide, N-hydroxy-N’-propyl- involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Propanamide: An amide derivative of propanoic acid with similar structural features.

    Hydroxylamine: A precursor in the synthesis of amidoximes and related compounds.

    Propionitrile: A nitrile compound used in the synthesis of Propanimidamide, N-hydroxy-N’-propyl-.

Uniqueness

Propanimidamide, N-hydroxy-N’-propyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

62626-19-1

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

N-hydroxy-N'-propylpropanimidamide

InChI

InChI=1S/C6H14N2O/c1-3-5-7-6(4-2)8-9/h9H,3-5H2,1-2H3,(H,7,8)

InChI Key

TUYYYBJAFPNHEM-UHFFFAOYSA-N

Canonical SMILES

CCCN=C(CC)NO

Origin of Product

United States

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